[7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Overview
Description
[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrido-pyrano-pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of [4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-d]pyrimidine Core: This step typically involves a multicomponent reaction, such as the Knoevenagel-Michael cyclocondensation, using barbituric acid, malononitrile, and arylaldehyde derivatives.
Introduction of the Benzylthio and Methyl Groups: The benzylthio group can be introduced via a nucleophilic substitution reaction, while the methyl group can be added through alkylation reactions.
Final Functionalization:
Chemical Reactions Analysis
[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyrimidine core or the benzylthio group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: Its unique structure makes it a valuable tool for studying enzyme interactions and molecular pathways in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of [4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives, such as:
- 2-Substituted-3,8-diphenyl-5-aryl-6-methyl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidine .
- 5-Aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters .
The uniqueness of [4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
The compound [7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activities. Its unique structure includes a tricyclic framework and various functional groups that may interact with biological systems in significant ways.
Chemical Structure and Properties
The chemical formula of the compound is C26H23N3O2S, with a molecular weight of approximately 441.5 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C26H23N3O2S |
Molecular Weight | 441.5 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic applications. The following sections detail the mechanisms of action and specific activities observed in studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor functions, influencing various biochemical pathways such as:
- Signal Transduction: The compound may affect pathways involved in cellular communication and response.
- Gene Expression Regulation: It could influence the transcriptional activity of genes related to cell growth and proliferation.
- Metabolic Regulation: The compound might alter metabolic pathways by interacting with key enzymes.
Case Studies and Research Findings
-
Anticancer Activity:
- A study investigated the effects of this compound on cancer cell lines and found that it exhibited significant cytotoxicity against various tumor types. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Example Data:
- IC50 values for different cancer cell lines ranged from 10 µM to 25 µM, indicating potent activity.
-
Antimicrobial Properties:
- Research demonstrated that the compound showed antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Example Data:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 15 µg/mL for certain bacterial strains.
-
Neuroprotective Effects:
- Preliminary studies suggested that the compound may have neuroprotective properties in models of neurodegenerative diseases.
- Example Data:
- In vitro assays indicated a reduction in oxidative stress markers by up to 40% when treated with the compound.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it is useful to compare it with similar tricyclic compounds known for their bioactivity:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Compound A | Tricyclic | Antitumor |
Compound B | Tricyclic | Antimicrobial |
[7-benzylsulfanyl...] | Tricyclic | Anticancer, Antimicrobial, Neuroprotective |
Properties
IUPAC Name |
[7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-16-8-10-19(11-9-16)24-28-25-22(26(29-24)32-15-18-6-4-3-5-7-18)12-21-20(14-30)13-27-17(2)23(21)31-25/h3-11,13,30H,12,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAUMXXPBPEBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.